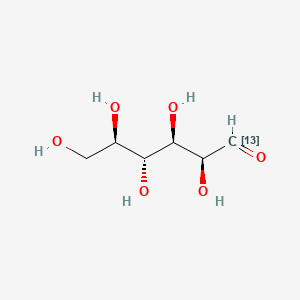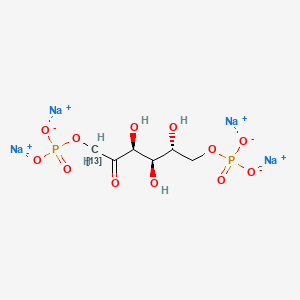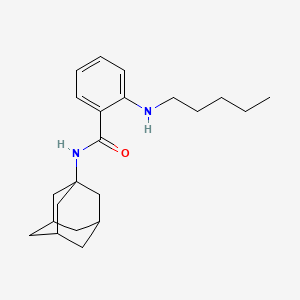
D-Altrose-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Altrose-1-13C: is a stable isotope-labeled compound, specifically a carbon-13 labeled form of D-Altrose. D-Altrose is a rare aldohexose sugar, which means it is a six-carbon sugar with an aldehyde group. The carbon-13 isotope is a non-radioactive, stable isotope of carbon, making this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Altrose-1-13C typically involves the incorporation of the carbon-13 isotope into the D-Altrose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a carbon-13 labeled precursor, such as carbon-13 labeled glucose, and converting it into this compound through a series of chemical reactions.
Enzymatic Synthesis: Using enzymes to catalyze the conversion of a carbon-13 labeled substrate into this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Fermentation Processes: Utilizing microorganisms that can incorporate carbon-13 into their metabolic pathways to produce this compound.
Chemical Catalysis: Employing chemical catalysts to facilitate the incorporation of carbon-13 into the D-Altrose molecule.
Chemical Reactions Analysis
Types of Reactions: D-Altrose-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving the hydroxyl groups, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Oxidation: this compound acid.
Reduction: this compound alcohol.
Substitution: Various esters and ethers of this compound.
Scientific Research Applications
Chemistry: D-Altrose-1-13C is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of sugars in cellular processes.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In industrial applications, this compound is used in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of D-Altrose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the molecule using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This provides insights into the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
D-Glucose-1-13C: Another carbon-13 labeled sugar, commonly used in metabolic studies.
D-Galactose-1-13C: A carbon-13 labeled form of D-Galactose, used in similar applications as D-Altrose-1-13C.
D-Mannose-1-13C: A carbon-13 labeled form of D-Mannose, also used in metabolic research.
Uniqueness: this compound is unique due to its specific structure and the position of the carbon-13 label. This makes it particularly useful for studying specific metabolic pathways and reactions that involve D-Altrose. Its rarity and distinct properties set it apart from other labeled sugars.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-IKGLOVJPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)


![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)




![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)


